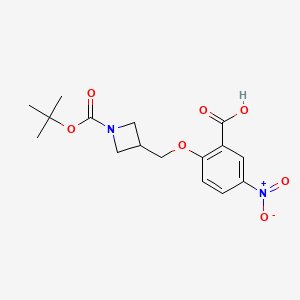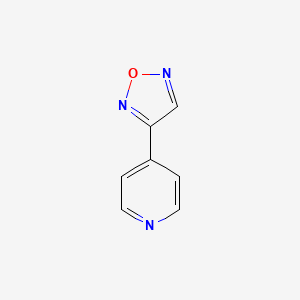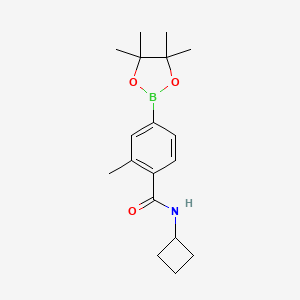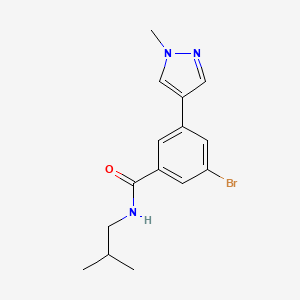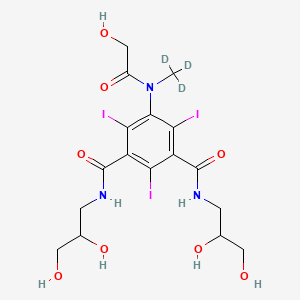
Iomeprol-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iomeprol-d3 is a deuterium-labeled analog of Iomeprol, commonly used as an internal standard in analytical and pharmacokinetic research. This stable isotope-labeled compound improves the accuracy of mass spectrometry and liquid chromatography, enabling precise quantification of Iomeprol in biological samples. Ideal for researchers and laboratories, this compound ensures reliable analysis in therapeutic drug monitoring, pharmacokinetic studies, and metabolic research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: . The process typically involves the use of deuterated reagents and specific reaction conditions to ensure the incorporation of deuterium atoms at the desired positions.
Industrial Production Methods: The industrial production of Iomeprol-d3 involves large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process is carried out in controlled environments to maintain the stability of the compound and ensure its suitability for analytical applications.
Analyse Chemischer Reaktionen
Types of Reactions: Iomeprol-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and functional groups to suit specific analytical needs.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various substitution reagents (e.g., halogenating agents). The reaction conditions are carefully controlled to achieve the desired modifications without compromising the compound's stability.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives are used in different analytical applications to study the compound's behavior and interactions in biological systems.
Wissenschaftliche Forschungsanwendungen
Iomeprol-d3 is widely used in scientific research due to its stable isotope labeling and high accuracy in analytical measurements. Its applications include:
Chemistry: Used as an internal standard in mass spectrometry and liquid chromatography to improve the accuracy of quantitative analyses.
Biology: Employed in metabolic studies to track the distribution and metabolism of Iomeprol in biological systems.
Medicine: Utilized in therapeutic drug monitoring to ensure accurate dosing and efficacy of Iomeprol-based radiopharmaceuticals.
Industry: Applied in the quality control of pharmaceuticals and the development of new analytical methods for drug analysis.
Wirkmechanismus
The mechanism by which Iomeprol-d3 exerts its effects involves its role as an internal standard in analytical techniques. By providing a stable reference point, this compound enables precise quantification of Iomeprol in biological samples, ensuring accurate and reliable results in pharmacokinetic and metabolic studies.
Molecular Targets and Pathways: this compound does not directly interact with biological targets but serves as a reference compound in analytical assays. Its presence helps to calibrate the measurement systems and improve the accuracy of the results.
Vergleich Mit ähnlichen Verbindungen
Iomeprol
Deuterium-labeled analogs of other pharmaceutical compounds
Eigenschaften
Molekularformel |
C17H22I3N3O8 |
|---|---|
Molekulargewicht |
780.1 g/mol |
IUPAC-Name |
1-N,3-N-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)-(trideuteriomethyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C17H22I3N3O8/c1-23(9(29)6-26)15-13(19)10(16(30)21-2-7(27)4-24)12(18)11(14(15)20)17(31)22-3-8(28)5-25/h7-8,24-28H,2-6H2,1H3,(H,21,30)(H,22,31)/i1D3 |
InChI-Schlüssel |
NJKDOADNQSYQEV-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO |
Kanonische SMILES |
CN(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


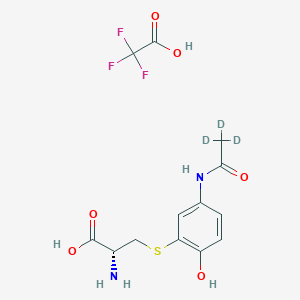
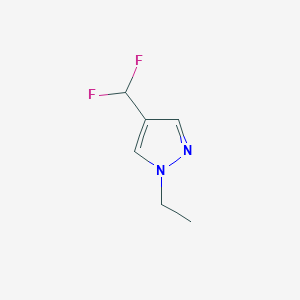

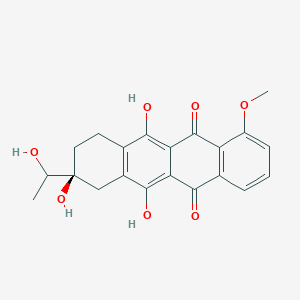
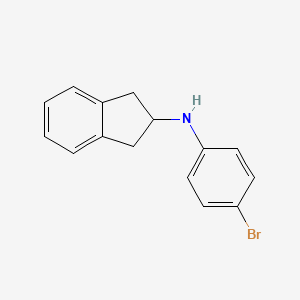



![sodium;(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B15339407.png)

